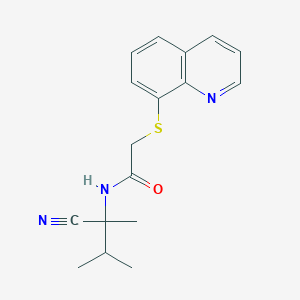![molecular formula C25H20F3NO4 B2838939 (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 959580-94-0](/img/structure/B2838939.png)
(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis. The Fmoc group is commonly used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the trifluorophenyl group. This could be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis
The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to an amino group, a carboxyl group, a hydrogen atom, and a complex side chain. The side chain would include the trifluorophenyl group and the Fmoc-protected amino group .Chemical Reactions Analysis
In terms of reactivity, the compound could participate in reactions typical of amino acids. For example, the carboxyl group could react with bases, and the amino group could react with acids. The Fmoc group could be removed using a base like piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acids are solid at room temperature, and they have high melting points due to their ability to form strong hydrogen bonds. The presence of the trifluorophenyl group could make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the specified compound, have been utilized as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated versions, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions. This application is crucial for the dispersion of carbon nanotubes in various solvents, enhancing their compatibility with biological systems and materials (B. Cousins et al., 2009).
Synthesis of Oligomers and Peptide Bonds
The chemical structure has been pivotal in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and for providing a reversible protecting group for the amide bond in peptides. This facilitates the synthesis of 'difficult sequences' in peptides, demonstrating its importance in peptide synthesis and potentially in the development of therapeutic peptides (Travis Q. Gregar & J. Gervay-Hague, 2004; T. Johnson et al., 1993).
Material Science and Nanotechnology
Research into the self-assembly of Fmoc variants of amino acids, including those with structures related to the compound , has revealed controlled morphological changes at the supramolecular level. These findings open avenues for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).
Fluorescent Substrates for Peptidases
The synthesis and application of new fluorescent amino acids, modeled after the compound , have been developed for use in quenched fluorescent peptide substrates for peptidases. This innovation provides alternatives to traditional fluorescent probes, facilitating the study of enzyme kinetics and substrate specificity (C. Knight, 1991).
Determination of Absolute Configuration of α-Amino Acids
The compound's derivatives have been employed in reactions enabling the determination of the absolute configuration of α-amino acids directly in reaction mixtures. This application is significant for the study of amino acid chirality, which is essential for understanding protein structure and function (V. Toome & G. Reymond, 1975).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
959580-94-0 |
|---|---|
Produktname |
(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid |
Molekularformel |
C25H20F3NO4 |
Molekulargewicht |
455.433 |
IUPAC-Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 |
InChI-Schlüssel |
QYPHZVUAPKDXTN-WCSIJFPASA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)
![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)
![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)



![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)